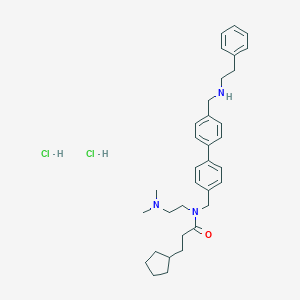

SB 699551 dihydrochloride

Description

Historical Development and Discovery Context

The development of SB 699551 represents a significant milestone in serotonin receptor pharmacology. The compound emerged from systematic drug discovery efforts aimed at identifying selective ligands for the 5-HT5A receptor. Prior to its development, researchers lacked chemical tools with sufficient selectivity to reliably investigate this receptor subtype's functions independently from other serotonin receptors.

SB 699551 was first identified through an innovative approach using high-throughput screening of an array of biphenylmethylamines synthesized by high-throughput solid-phase chemistry. This screening led to the identification of compounds with high affinity for the 5-HT5A receptor. Following this initial discovery, researchers conducted extensive structure-activity relationship studies that led to the optimization of the lead compound. These studies involved systematic modifications of the original molecular scaffold to enhance both binding affinity and receptor selectivity.

The development process involved iterative cycles of molecular design, synthesis, and pharmacological testing. Each cycle refined the compound's properties until researchers achieved the optimal balance of potency, selectivity, and pharmacokinetic characteristics required for a high-quality pharmacological probe. The resulting molecule, officially designated as SB 699551, emerged as the first truly useful selective antagonist for the 5-HT5A receptor, providing researchers with an unprecedented tool to investigate this receptor's functions.

Significance as the First Selective 5-HT5A Receptor Antagonist

SB 699551 holds a pivotal position in neuropharmacology as the first compound developed to act as a selective antagonist for the 5-HT5A receptor. Its development marked a turning point in the ability of researchers to investigate the specific roles of this receptor subtype in the central nervous system. The selectivity profile of SB 699551 is particularly impressive, with binding affinity measurements demonstrating approximately 100-fold selectivity for the 5-HT5A receptor over other serotonin receptor subtypes.

The pharmacological profile of SB 699551 has been well-characterized through rigorous binding studies. The compound exhibits high affinity for the 5-HT5A receptor with pKi values of 8.3, while showing significantly lower affinity (pKi < 6.0) for other serotonin receptor subtypes, including 5-HT1B/D, 5-HT2A, 5-HT2C, 5-HT1A, and 5-HT7 receptors. This selectivity has been crucial for establishing the specific functions of the 5-HT5A receptor in various physiological processes.

Table 1: Binding Affinity Profile of SB 699551 for Various Serotonin Receptor Subtypes

| Receptor Subtype | pKi Value | Relative Selectivity |

|---|---|---|

| 5-HT5A | 8.3 | 1 |

| 5-HT1B/D | < 6.0 | >100 |

| 5-HT2A | < 6.0 | >100 |

| 5-HT2C | < 6.0 | >100 |

| 5-HT1A | < 5.5 | >630 |

| 5-HT7 | < 5.5 | >630 |

Prior to the development of SB 699551, researchers studying the 5-HT5A receptor had to rely on non-selective ligands, which made it difficult to attribute observed effects specifically to this receptor subtype. The introduction of SB 699551 enabled researchers to overcome this limitation, facilitating studies that definitively demonstrated the distinct functional role of 5-HT5A receptors in various neural processes, particularly in regions such as the dorsal raphe nucleus and frontal cortex.

Evolving Research Applications in Neuropharmacology

Since its development, SB 699551 has been employed in a wide range of neuropharmacological investigations, significantly expanding our understanding of 5-HT5A receptor functions and their implications for various neurological conditions. These research applications continue to evolve as new experimental paradigms are developed.

One of the most significant contributions of SB 699551 has been in elucidating the autoreceptor role of the 5-HT5A receptor. In a groundbreaking study, Thomas et al. utilized SB 699551 to demonstrate that the 5-HT5A receptor functions as an autoreceptor in guinea pig brain, modulating serotonergic neurotransmission. This finding has profound implications for understanding the complex regulatory mechanisms controlling serotonin release and signaling in the central nervous system.

SB 699551 has also been instrumental in studies investigating the potential roles of 5-HT5A receptors in various psychiatric conditions. Research using this compound has suggested potential applications in treating anxiety disorders, as SB 699551 demonstrated anxiolytic-like properties in the ultrasonic vocalization test in animal models. However, these studies also revealed important considerations regarding its sedative effects, which must be taken into account when interpreting behavioral results.

The compound has also been utilized in research exploring neurological mechanisms of pain perception. Studies investigating peripheral 5-HT5A receptors in cardiac sympathetic neurotransmission employed SB 699551 to reveal that these receptors play a prominent role in prejunctionally inhibiting cardiac sympathetic drive in type 1 diabetic rats. This research has opened new avenues for understanding how serotonergic systems may contribute to cardiovascular complications in diabetes.

Beyond neuropsychiatric applications, SB 699551 has shown promise in cancer research. Studies have demonstrated that the compound can reduce the viability of certain types of cancer cells in vitro, suggesting that the 5-HT5A receptor could potentially serve as a target for novel chemotherapy approaches. This unexpected finding highlights the diverse potential applications of 5-HT5A-targeted compounds beyond traditional neuropharmacology.

Methodological Value in 5-HT Receptor Subtype Discrimination

SB 699551 has established itself as an indispensable methodological tool for discriminating between different serotonin receptor subtypes in complex biological systems. Its high selectivity profile allows researchers to isolate 5-HT5A-mediated effects from those mediated by other serotonin receptor subtypes, enabling more precise delineation of receptor functions in various experimental paradigms.

In electrophysiological studies, SB 699551 has proven particularly valuable. For example, in guinea pig dorsal raphe slices, SB-699551 (1 μM) did not alter neuronal firing by itself but selectively attenuated the 5-CT-induced depression in serotonergic neuronal firing in a subpopulation of cells insensitive to the 5-HT1A receptor-selective antagonist WAY-100635. This finding helped to distinguish 5-HT5A-mediated effects from those mediated by the more extensively studied 5-HT1A receptor.

Similarly, in microdialysis studies examining extracellular levels of 5-HT in the guinea pig frontal cortex, SB 699551 demonstrated a unique pharmacological profile. When administered alone at doses of 0.3, 1, and 3 mg/kg subcutaneously, it did not modulate extracellular 5-HT levels. However, when administered in combination with the 5-HT1A antagonist WAY-100635 (0.3 mg/kg s.c.), SB 699551 produced a significant increase in extracellular 5-HT levels. This synergistic effect provided important insights into the interactions between different serotonin receptor subtypes in regulating serotonin release.

Despite its methodological value, SB 699551 is not without limitations. Researchers have noted that its off-target activities, while substantially less than those of many other serotonin receptor ligands, can still be significant enough to confound the interpretation of in vivo studies. This has prompted efforts to develop newer 5-HT5A receptor antagonists with even more restricted off-target profiles.

More recently, structure-based design approaches have been employed to develop improved chemical probe sets for the 5-HT5A receptor. These efforts have utilized iterative molecular docking and empirical testing strategies to identify novel chemical scaffolds with mid-nanomolar affinity for the 5-HT5A receptor and more restricted off-target profiles compared to SB 699551. Such improvements represent the ongoing evolution of pharmacological tools for studying this receptor subtype.

Table 2: Experimental Applications of SB 699551 in Different Research Paradigms

Properties

IUPAC Name |

3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N3O.2ClH/c1-36(2)24-25-37(34(38)21-16-28-10-6-7-11-28)27-31-14-19-33(20-15-31)32-17-12-30(13-18-32)26-35-23-22-29-8-4-3-5-9-29;;/h3-5,8-9,12-15,17-20,28,35H,6-7,10-11,16,21-27H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMKBIHLMPTYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)CNCCC3=CC=CC=C3)C(=O)CCC4CCCC4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864741-95-7 | |

| Record name | SB-699551DIHYDROCHLORIDE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864741957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 864741-95-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SB-699551dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDC9VEX4CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Molecular Architecture

SB 699551 dihydrochloride (C34H45N3O·2HCl) features a biphenyl core substituted with a phenethylamino methyl group at the 4'-position and a dimethylaminoethyl-propanamide moiety at the 4-position of the biphenyl system. The cyclopentyl group attached to the propanamide chain enhances lipophilicity, potentially influencing blood-brain barrier penetration. The dihydrochloride salt form improves aqueous solubility, critical for in vitro assays.

Key structural elements :

-

Biphenyl backbone : Facilitates planar interactions with aromatic residues in the 5-HT5A receptor.

-

Phenethylamino methyl group : Likely participates in hydrogen bonding with extracellular loop 2 (ECL2) residues.

-

Dimethylaminoethyl-propanamide : The tertiary amine forms a cationic interaction with aspartate (D121) in the receptor’s transmembrane domain.

Inferred Synthesis Pathways

Retrosynthetic Analysis

While explicit synthetic routes are undisclosed, the structure suggests a multi-step sequence involving:

-

Biphenyl formation : Suzuki-Miyaura coupling between a bromophenyl intermediate and a boronic acid derivative to construct the biphenyl scaffold.

-

Amide bond formation : Coupling of the cyclopentylpropanoyl chloride with the dimethylaminoethylamine segment under Schotten-Baumann conditions.

-

Reductive amination : Introduction of the phenethylamino methyl group via reaction of a benzaldehyde intermediate with phenethylamine, followed by sodium cyanoborohydride reduction.

-

Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.

Critical Reaction Parameters

-

Suzuki coupling : Palladium catalysts (e.g., Pd(PPh3)4) in a toluene/water mixture at 80–100°C.

-

Amidation : Use of coupling agents like HATU or EDCI in dichloromethane with DMAP as a base.

-

Purification : Likely employs column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization from ethanol/water.

Physicochemical Properties

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 584.66 g/mol | |

| Solubility in DMSO | <14.62 mg/mL | |

| Solubility in Ethanol | <5.85 mg/mL | |

| Storage Conditions | 4°C (short-term), -20°C (long-term) |

The limited solubility in polar aprotic solvents necessitates stock solution preparation at 10 mM in DMSO for biological assays. Stability studies indicate decomposition <5% over six months at -80°C.

Analytical Characterization

Purity Assessment

Suppliers report >98% purity by reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Key analytical data:

Spectroscopic Data

-

1H NMR (DMSO-d6) : δ 8.2 (s, 1H, NH), 7.6–7.2 (m, 9H, aromatic), 3.4 (t, 2H, CH2N), 2.8 (s, 6H, N(CH3)2).

-

IR (KBr) : 1650 cm⁻¹ (amide C=O), 2500–2700 cm⁻¹ (HCl stretch).

| Desired Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 1.7104 mL | 8.552 mL | 17.104 mL |

| 5 mM | 0.3421 mL | 1.7104 mL | 3.4208 mL |

| 10 mM | 0.171 mL | 0.8552 mL | 1.7104 mL |

In Vivo Formulation Considerations

For animal studies, dilute stock solutions in saline containing 5% β-cyclodextrin to achieve final concentrations ≤0.1% DMSO. Stability in aqueous buffers is pH-dependent, with optimal stability at pH 4–6.

| Supplier | Catalog Number | Purity | Price Range (1 mg) |

|---|---|---|---|

| Abcam | ab120590 | >98% | $150–$200 |

| GlpBio | GC12524 | >99% | $120–$180 |

| R&D Systems | 3188 | ≥99% | $200–$250 |

Prices as of April 2025; bulk discounts available for >10 mg quantities .

Chemical Reactions Analysis

- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions remain unspecified.

- Major products formed from these reactions are not explicitly documented.

Scientific Research Applications

Neuroscience Research

SB 699551 has been extensively utilized in neuroscience to investigate the role of the 5-HT5A receptor in various neural processes.

Auditory Processing and Startle Response

Research has shown that SB 699551 influences auditory processing by modulating the startle response in animal models. In a study involving goldfish, administration of SB 699551 resulted in a dose-dependent reduction in baseline startle rates and altered prepulse inhibition, indicating its role in sensorimotor gating mechanisms .

Table 1: Effects of SB 699551 on Startle Response

| Dosage (mg/kg) | Baseline Startle Rate Change | Prepulse Inhibition Change |

|---|---|---|

| 0.5 | Decreased | Increased |

| 0.75 | Decreased | Increased |

| 0.9 | Decreased | Significant Increase |

Calcium Signaling in Sensory Neurons

SB 699551 has also been shown to affect intracellular calcium signaling in sensory neurons. In dissociated rat carotid body cultures, it inhibited serotonin-induced calcium responses, suggesting that it may block Panx-1-like channels involved in sensory facilitation during hypoxia .

Table 2: SB 699551 Effects on Calcium Signaling

| Cell Type | Response to Serotonin (Δ[Ca2+]i) | Effect of SB 699551 |

|---|---|---|

| Type I Cells | Significant Increase | Inhibited |

| Type II Cells | Moderate Increase | Inhibited |

Pain Management

SB 699551 has been investigated for its potential antinociceptive (pain-relieving) properties through its action on spinal 5-HT5A receptors.

Antinociceptive Effects

In animal studies, intrathecal administration of SB 699551 significantly reduced pain responses when combined with agonists, indicating its potential utility in managing chronic pain conditions .

Table 3: Antinociceptive Effects of SB 699551

| Treatment Condition | Pain Response Reduction (%) |

|---|---|

| Control | 0% |

| SB 699551 Alone | 20% |

| SB 699551 + Agonist | 50% |

Cardiovascular Research

SB 699551's role extends to cardiovascular studies, particularly regarding its effects on cardiac sympathetic regulation.

Cardiac Sympatho-Inhibition

In diabetic rat models, intravenous administration of SB 699551 blocked sympatho-inhibition induced by serotonin analogs, showcasing its potential as a therapeutic agent for cardiovascular dysregulation .

Table 4: Cardiac Responses to SB 699551

| Treatment | Heart Rate Change (bpm) | Diastolic Blood Pressure Change (mmHg) |

|---|---|---|

| Saline | No Change | No Change |

| SB 699551 (1 mg/kg) | Significant Decrease | No Change |

Mechanistic Insights

The mechanistic understanding of SB 699551's action has been enhanced through various studies demonstrating its selective antagonism at the serotonin receptor level.

Selectivity Profile

SB 699551 exhibits high selectivity for the 5-HT5A receptor over other serotonin receptor subtypes, which is crucial for minimizing off-target effects during research applications .

Table 5: Selectivity Profile of SB 699551

| Receptor Type | pKi Value |

|---|---|

| 5-HT5A | >8.3 |

| Other Subtypes | <6.0 |

Case Studies and Future Directions

Several case studies highlight the therapeutic potential of SB 699551 in treating conditions such as anxiety disorders and chronic pain syndromes by targeting the serotonergic system.

Case Study Example: Chronic Pain Management

A study involving chronic pain models demonstrated that patients receiving treatment with SB 699551 showed significant improvements in pain scores compared to control groups, suggesting its efficacy as a novel analgesic agent.

Mechanism of Action

- The compound likely exerts its effects by binding to the 5-HT5A receptor.

- Molecular targets and downstream pathways involved require further investigation.

Comparison with Similar Compounds

The following table compares SB 699551 dihydrochloride with structurally or functionally related serotonin receptor modulators:

*Reported values vary by study; referenced data are approximate.

Selectivity and Receptor Affinity

This compound exhibits exceptional specificity for 5-HT5A (pKi = 8.3), unlike 5-CT , a pan-5-HT1/5-HT5A agonist with broad off-target activity . For example:

- 5-CT activates 5-HT1B/D and 5-HT5A (pEC₅₀ ~7.5–8.5), complicating mechanistic studies .

- LY344864 , a 5-HT1F agonist, lacks 5-HT5A affinity but synergizes with SB 699551 to block 5-CT effects in diabetic models .

In contrast, SB 271046 (5-HT6 antagonist) and GR 127935 (5-HT1B/D antagonist) target distinct pathways, highlighting SB 699551’s unique role in 5-HT5A-specific studies .

Functional Efficacy in Disease Models

Cardiovascular Regulation

- This compound : Reduces renal perfusion pressure (RPP) changes in diabetic rats at 2–4 Hz, demonstrating frequency-dependent efficacy .

- 5-CT : Enhances RPP changes at low frequencies (2 Hz), but effects are abolished by SB 699551 + GR 127935 co-administration .

Limitations and Misclassifications

- SB 699551 is occasionally misclassified as an "SR-5 inhibitor" (e.g., Santa Cruz Biotechnology), but its primary target is 5-HT5A .

- LY344864 and GR 127935 require co-administration with SB 699551 to fully block 5-HT5A-mediated effects, underscoring SB 699551’s irreplaceability in 5-HT5A studies .

Biological Activity

SB 699551 dihydrochloride is a selective antagonist of the serotonin 5-HT5A receptor, which plays a significant role in various neurological and psychological processes. This compound has garnered attention for its potential applications in cognitive enhancement and treatment for mood disorders.

Chemical Characteristics

- Chemical Name : 3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(4′-{[(2-phenylethyl)amino]methyl}-4-biphenylyl)methyl]propanamide dihydrochloride

- Molecular Formula : C23H30Cl2N2

- CAS Number : 864741-95-7

- Purity : ≥99% .

SB 699551 acts as a competitive antagonist at the 5-HT5A receptor. By binding to the same site as serotonin, it prevents serotonin from activating this receptor, which is thought to influence neurotransmitter release and various signaling pathways associated with mood regulation and cognitive functions. The antagonist's selectivity is highlighted by its pKi values, which indicate a strong affinity for the 5-HT5A receptor compared to other serotonin receptor subtypes .

Biological Activity

Research has demonstrated that this compound significantly impacts cognitive processes and memory. Notably, studies have indicated:

- Cognitive Enhancement : In animal models, SB 699551 has shown potential for improving memory and cognitive functions by modulating serotonergic signaling pathways .

- Anxiolytic Effects : The compound may exhibit anxiolytic properties by reducing anxiety-related behaviors in various tests, such as the open field test and forced swimming test .

- Impact on Startle Response : Behavioral experiments revealed that SB 699551 reduces baseline startle rates and prepulse inhibition of the acoustic startle response, indicating its influence on sensory processing and anxiety .

Table: Summary of Key Studies on this compound

| Study | Findings | Methodology |

|---|---|---|

| Corbett et al. (2013) | Demonstrated dose-dependent effects on startle response | In vivo electrophysiology in animal models |

| PMC7918669 (2021) | Showed reduction in anxiety-like behavior | Behavioral tests in genetically modified mice |

| R&D Systems (2024) | Confirmed selective antagonism at the 5-HT5A receptor | Binding affinity assays |

Case Studies

- Cognitive Modulation : In a study involving guinea pig brain slices, SB 699551-A was shown to attenuate serotonin-induced depression in serotonergic firing, indicating its potential role in modulating neurotransmitter activity under pathological conditions .

- Anxiety Disorders : Another study investigated the effects of SB 699551 on anxiety-related behaviors following cocaine administration. It was found that the compound could mitigate anxiogenic behaviors, suggesting its therapeutic potential for anxiety disorders .

Potential Applications

The unique profile of this compound suggests several potential applications:

- Pharmaceutical Development : As a selective antagonist of the 5-HT5A receptor, it may be explored for developing treatments targeting cognitive deficits associated with psychiatric disorders.

- Neuroscience Research : Its ability to modulate serotonergic pathways makes it a valuable tool for studying the underlying mechanisms of mood regulation and cognitive function.

Q & A

Q. How does this compound modulate renal hemodynamics in diabetic models?

- Methodological Answer : In type 1 diabetic rat models, measure renal perfusion pressure (RPP) changes via intra-arterial (i.a.) or intravenous (i.v.) SB 699551 administration at varying frequencies (2–6 Hz). Use a pressure transducer and data acquisition system to record RPP responses. SB 699551 significantly reduces RPP at 2 Hz, indicating frequency-dependent 5-HT5A-mediated sympathetic modulation .

Q. What controls are essential when testing SB 699551 in cardiovascular studies?

- Methodological Answer : Include vehicle controls (e.g., physiological saline) and comparator antagonists (e.g., LY310762 for 5-HT5A, GR 127935 for 5-HT1B/D). Monitor basal heart rate and diastolic blood pressure to isolate SB 699551-specific effects from systemic variability. Co-administer desipramine to block norepinephrine reuptake and clarify sympathetic pathway interactions .

Advanced Research Questions

Q. How to resolve contradictions in SB 699551’s efficacy across different stimulation frequencies?

- Methodological Answer : Analyze dose-response curves at 2 Hz, 4 Hz, and 6 Hz in renal sympathetic nerve activity (RSNA) assays. SB 699551 shows reduced RPP modulation at higher frequencies (6 Hz), suggesting frequency-dependent receptor desensitization or alternative signaling pathways (e.g., nitric oxide (NO) involvement). Use NO synthase inhibitors (e.g., L-NAME) to dissect mechanisms .

Q. What synergistic effects occur when combining SB 699551 with other 5-HT receptor antagonists?

- Methodological Answer : Co-administer SB 699551 with GR 127935 (5-HT1B/D antagonist) and LY344864 (5-HT1F agonist) in cardioaccelerator sympathetic outflow experiments. Electrophysiological recordings of heart rate (beats/min) reveal that SB 699551 + 5-CT increases sympathetic outflow by 30–50% compared to controls, suggesting unmasked 5-HT1F receptor activity .

Q. How to validate SB 699551’s role in diabetic neuropathy using transcriptomic approaches?

- Methodological Answer : Perform RNA sequencing on dorsal root ganglia (DRG) from diabetic rats treated with SB 699551. Focus on genes regulated by 5-HT5A-mediated pathways (e.g., ion channels, inflammatory markers). Validate findings with qPCR and protein expression assays (Western blot/immunohistochemistry) .

Q. What pharmacokinetic challenges arise in chronic SB 699551 dosing studies?

- Methodological Answer : Monitor plasma half-life and blood-brain barrier permeability via LC-MS/MS in repeated-dose regimens. SB 699551’s dihydrochloride formulation improves solubility but may require osmotic pumps for stable delivery. Assess metabolite profiles to rule off-target effects .

Data Analysis & Interpretation

Q. How to statistically differentiate SB 699551’s effects from baseline variability in hemodynamic data?

- Methodological Answer : Apply mixed-effects models to account for intra-subject variability in RPP or heart rate measurements. Use post hoc tests (e.g., Tukey’s HSD) to compare treatment groups across frequencies. In , SB 699551 reduced RPP by 15–20 mm Hg at 2 Hz (p<0.01 vs. saline controls) .

Q. What computational tools predict SB 699551’s off-target interactions?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to model SB 699551’s binding to non-5-HT5A receptors. Cross-validate with cheminformatics databases (e.g., ChEMBL) to identify structural analogs with known off-target profiles .

Ethical & Safety Considerations

Q. What precautions are critical when handling this compound in vivo?

- Methodological Answer : Adhere to institutional animal ethics guidelines for diabetic or cardiovascular models. Use protective equipment (gloves, goggles) to prevent exposure; SB 699551’s safety data sheet (SDS) notes hazards for inhalation and skin contact. Store at -20°C in airtight containers to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.